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Compound of Interest

2,6-Dimethoxypyridine-3-boronic
Compound Name: o
aci

cat. No.: B1303265

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,6-
dimethoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and
organic synthesis. This document details the synthetic pathway, experimental protocols, and
relevant data, offering a practical resource for laboratory work.

Introduction

2,6-Dimethoxypyridine-3-boronic acid is a versatile reagent widely employed in Suzuki-
Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility is particularly
notable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical
ingredients. The presence of the electron-donating methoxy groups on the pyridine ring
influences its reactivity and makes it a key component in the development of novel
therapeutics.

Synthetic Pathway Overview

The synthesis of 2,6-dimethoxypyridine-3-boronic acid is typically achieved through a multi-
step process commencing with a commercially available precursor. The general synthetic
strategy involves three key transformations:
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o Step 1: Nucleophilic Aromatic Substitution to synthesize 2,6-dimethoxypyridine from 2,6-
dichloropyridine.

o Step 2: Electrophilic Bromination to introduce a bromine atom at the 3-position of the
pyridine ring.

o Step 3: Lithiation and Borylation to convert the aryl bromide into the desired boronic acid.

This pathway is illustrated in the workflow diagram below.
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Caption: Synthetic workflow for 2,6-dimethoxypyridine-3-boronic acid.

Experimental Protocols
Step 1: Synthesis of 2,6-Dimethoxypyridine
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This procedure outlines the synthesis of 2,6-dimethoxypyridine from 2,6-dichloropyridine via a
nucleophilic aromatic substitution reaction.

Materials:
Molar Mass ( g/mol .
Reagent/Solvent Quantity Moles
2,6-Dichloropyridine 147.99 29649 0.2
Sodium Hydroxide 40.00 16.0¢g 0.4
Methanol 32.04 200 mL
Dichloromethane 84.93 100 mL
Water 18.02 100 mL
Anhydrous Sodium
142.04 g.s.
Sulfate
Procedure:

e To a 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add
2,6-dichloropyridine (29.6 g, 0.2 mol), solid sodium hydroxide (16.0 g, 0.4 mol), and
methanol (200 mL).[2]

e Heat the mixture to reflux with stirring and maintain the reflux for 8 hours.[2]

» After the reaction is complete, cool the flask to room temperature and remove the majority of
the methanol using a rotary evaporator under reduced pressure.[2]

« Dilute the residue with 100 mL of water.[2]

o Extract the aqueous layer with dichloromethane (100 mL).[2]

e Dry the organic phase over anhydrous sodium sulfate, filter, and remove the
dichloromethane by rotary evaporation to yield crude 2,6-dimethoxypyridine.[2]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6355892.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6355892.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6355892.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6355892.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6355892.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6355892.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Purify the crude product by vacuum distillation to obtain colorless and transparent liquid 2,6-
dimethoxypyridine.[2]

Expected Yield: 94%][2]

Step 2: Synthesis of 3-Bromo-2,6-dimethoxypyridine

This protocol describes the bromination of 2,6-dimethoxypyridine at the 3-position. This
procedure is adapted from a similar bromination of 2,6-dimethoxybenzoic acid.

Materials:
Molar Mass ( g/mol .
Reagent/Solvent | Quantity (Example) Moles (Example)
2,6-Dimethoxypyridine  139.15 139¢g 0.1
Dioxane 88.11 100 mL
Bromine 159.81 16.0g (5.1 mL) 0.1
Trichloromethane 119.38 20 mL
Procedure:

In a reaction flask, dissolve 2,6-dimethoxypyridine (13.9 g, 0.1 mol) in dioxane (100 mL).
e Prepare a solution of bromine (16.0 g, 0.1 mol) in trichloromethane (20 mL).

» With stirring, add the bromine solution dropwise to the solution of 2,6-dimethoxypyridine.
o Continue stirring for 2.0 hours after the addition is complete.[3]

o After the reaction, remove the solvent under reduced pressure. The resulting solid is the
crude 3-bromo-2,6-dimethoxypyridine.

e The crude product can be purified by recrystallization or column chromatography.
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Step 3: Synthesis of 2,6-Dimethoxypyridine-3-boronic
acid

This final step involves a lithium-halogen exchange followed by borylation to yield the target
compound. This is a general procedure for the synthesis of aryl boronic acids.

Materials:
Molar Mass ( g/mol .
Reagent/Solvent ) Quantity (Example) Moles (Example)
3-Bromo-2,6-
_ o 218.05 218g 0.1
dimethoxypyridine
Anhydrous
72.11 200 mL
Tetrahydrofuran (THF)
. _ 44mL (2.5Min
n-Butyllithium (n-BuLi)  64.06 0.11
hexanes)
Triisopropyl borate 188.08 20.7g (25 mL) 0.11
Hydrochloric Acid
36.46 g.s. (e.g., 1 M)
(aqueous)
Diethyl Ether 74.12 g.s.
Procedure:

e In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-bromo-2,6-
dimethoxypyridine (21.8 g, 0.1 mol) in anhydrous THF (200 mL).

¢ Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise,
maintaining the temperature below -70 °C.

o Stir the mixture at -78 °C for 1 hour.
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e Add triisopropyl borate (20.7 g, 0.11 mol) dropwise, again keeping the temperature below
-70 °C.

 Allow the reaction mixture to slowly warm to room temperature and stir overnight.
¢ Quench the reaction by the slow addition of water.

 Acidify the mixture to a pH of approximately 2 with aqueous hydrochloric acid.

o Extract the product with diethyl ether.

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude boronic acid.

e The product can be purified by recrystallization.

Data Summary

The following table summarizes key physical and chemical properties of 2,6-
dimethoxypyridine-3-boronic acid.

Property Value Reference
Molecular Formula C7H10BNO4 [4]
Molecular Weight 182.97 g/mol [4]
CAS Number 221006-70-8 [4]

White to off-white powder or
Appearance

crystals
Melting Point 100-117 °C
Purity =95%
Storage Temperature 2-8 °C

Core Applications in Drug Development
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2,6-Dimethoxypyridine-3-boronic acid is a pivotal building block in the synthesis of various
pharmaceutical compounds. Its primary application lies in the Suzuki-Miyaura cross-coupling
reaction, which is a powerful tool for constructing biaryl and heteroaryl-aryl structures
commonly found in drug candidates.
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Caption: Generalized Suzuki-Miyaura cross-coupling reaction pathway.

This reaction's tolerance of a wide range of functional groups makes it highly valuable in late-
stage functionalization during drug discovery and development.
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Safety and Handling

2,6-Dimethoxypyridine-3-boronic acid should be handled with care in a well-ventilated fume
hood. It is known to cause skin and serious eye irritation.[5] Appropriate personal protective
equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For
detailed safety information, refer to the Safety Data Sheet (SDS). Store the compound at 2-
8°C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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